4-Aminopyridine-2-carboxylic acid

概要

説明

4-Aminopyridine-2-carboxylic acid is a compound that has been found in Gracilaria edulis, Gracilaria salicornia, and other organisms . It is an inhibitor of nitrogen monoxide synthetase . This compound exhibits intense photoluminescence emission at room temperature in the solid state and shows in vivo antidiabetic activity together with low in vitro cell toxicities .

Synthesis Analysis

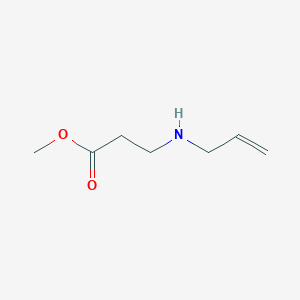

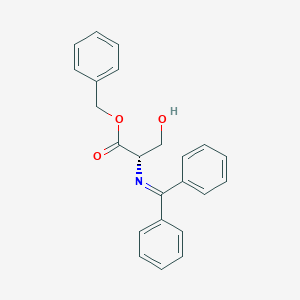

The synthesis of 4-Aminopyridine-2-carboxylic acid can be achieved by treating Isonipecotic acid methyl ester with Boc-protected amino acids using CDI as a coupling reagent in MDC at room temperature. Further deprotection with HCl/Dioxane gives the desired product .

Molecular Structure Analysis

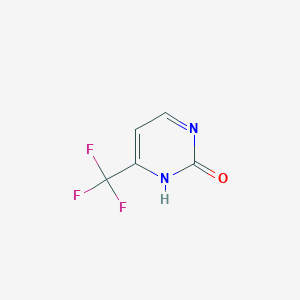

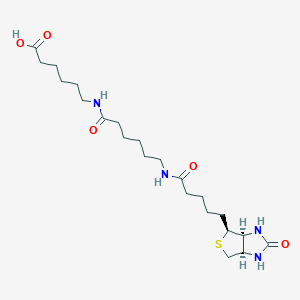

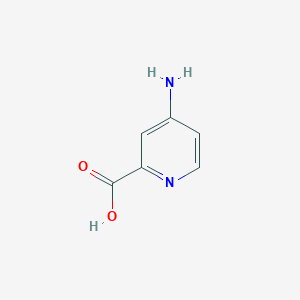

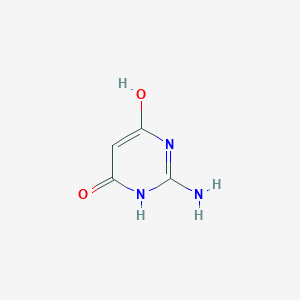

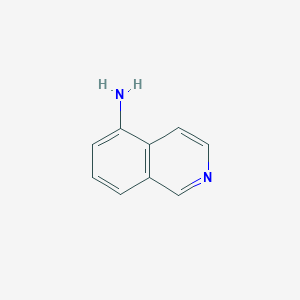

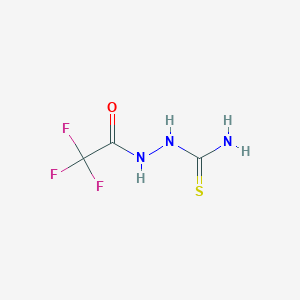

Aminopyridines exist in three isomeric forms: 2-aminopyridine, 3-aminopyridine, and 4-aminopyridine . The molecular formula of 4-Aminopyridine-2-carboxylic acid is C6H6N2O2 .

Chemical Reactions Analysis

Aminopyridine ligands depend on both the presence of heteroatoms in the pyridine ring for coordination with metals and sulfonamide to enhance the biological activity. Chelating ligands containing O and N donor atoms exhibit broad biological activity and are of special interest because of their different bonding patterns with metals .

Physical And Chemical Properties Analysis

The molecular weight of 4-Aminopyridine-2-carboxylic acid is 138.12 g/mol. It has 2 hydrogen bond donors and 4 hydrogen bond acceptors. The exact mass and monoisotopic mass of the compound are 138.042927438 g/mol. The topological polar surface area of the compound is 76.2 Ų .

科学的研究の応用

Treatment for KCNA2-Encephalopathy

4-Aminopyridine is a promising treatment option for patients with gain-of-function KCNA2-encephalopathy . This condition is characterized by epilepsy, intellectual disability, and other neuropsychiatric symptoms . The K+ channel blocker 4-aminopyridine can antagonize gain-of-function defects caused by variants in the KV1.2 subunit in vitro . It has been shown to reduce current amplitudes and negative shifts of steady-state activation and increase the firing rate of transfected neurons . In n-of-1 trials carried out in nine different centers, 9 of 11 patients carrying such variants benefitted from treatment with 4-aminopyridine .

Organic Synthesis

4-Aminopyridine-2-carboxylic acid is an important raw material in organic synthesis . It is used in the synthesis of a wide range of organic compounds, including pharmaceuticals, agrochemicals, and dyes .

Agricultural Applications

In the agricultural field, 4-Aminopyridine-2-carboxylic acid is used in the synthesis of agrochemicals . These include pesticides, herbicides, and fungicides that help protect crops from pests and diseases .

Dye Manufacturing

4-Aminopyridine-2-carboxylic acid is also used in the production of dyes . It serves as a key ingredient in the synthesis of various types of dyes, including reactive dyes, acid dyes, and direct dyes .

RNA Structure Analysis

A novel SHAPE reagent enables the analysis of RNA structure in living cells with unprecedented accuracy . 4-Aminopyridine-2-carboxylic acid could potentially be used in this context, although more research is needed to confirm this application .

Bio-based Solvents

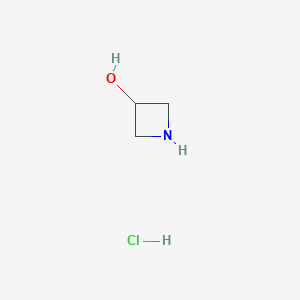

N-substituted-2-pyrrolidone-4-carboxylic acids, which can be synthesized from 4-Aminopyridine-2-carboxylic acid, are used as bio-based solvents . These solvents are environmentally friendly and have a wide range of applications in industries such as pharmaceuticals, agrochemicals, and coatings .

作用機序

Target of Action

The primary target of 4-Aminopyridine-2-carboxylic acid is the voltage-gated potassium channels . These channels play a crucial role in the regulation of the electrical activity of neurons, and their inhibition can lead to the elongation of action potentials and heightened release of neurotransmitters .

Mode of Action

4-Aminopyridine-2-carboxylic acid interacts with its targets by inhibiting the voltage-gated potassium channels . This inhibition results in the elongation of action potentials, which in turn leads to an increased release of neurotransmitters . The enhanced neuronal signaling is the primary result of this interaction .

Biochemical Pathways

The biochemical pathways affected by 4-Aminopyridine-2-carboxylic acid are primarily those involved in neural transmission . By inhibiting the voltage-gated potassium channels, the compound affects the action potential of neurons, leading to an increase in the release of neurotransmitters . This can enhance synaptic transmission and potentially mitigate neurological disorders .

Pharmacokinetics

It’s worth noting that the compound’s solubility, propensity for lipid interactions, and affinity for selective receptor binding have been investigated . These properties can influence the compound’s bioavailability and its therapeutic capabilities .

Result of Action

The primary molecular and cellular effect of 4-Aminopyridine-2-carboxylic acid’s action is the enhancement of neuronal signaling . This is achieved through the elongation of action potentials and the heightened release of neurotransmitters, which can facilitate synaptic transmission . This has the potential to mitigate neurological disorders .

Action Environment

The action, efficacy, and stability of 4-Aminopyridine-2-carboxylic acid can be influenced by various environmental factors. It’s worth noting that the recent emergence of nanoformulations has significantly transformed the administration and therapeutic capabilities of 4-aminopyridine . These formulations, utilizing nanotechnology, exhibit enhanced drug stability, precise control over release kinetics, and improved bioavailability .

将来の方向性

The diversity in the pharmacological activities of aminopyridines has attracted the attention of many researchers to explore the reasons for their wide potential. The various synthetic methods revealed may be helpful to the development of newer compounds with aminopyridines moieties that could offer high bioactivity and lesser toxicity .

特性

IUPAC Name |

4-aminopyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O2/c7-4-1-2-8-5(3-4)6(9)10/h1-3H,(H2,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRZBTJVSAANBEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70365991 | |

| Record name | 4-Aminopicolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70365991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Aminopyridine-2-carboxylic acid | |

CAS RN |

100047-36-7 | |

| Record name | 4-Aminopicolinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100047-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminopicolinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70365991 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Aminopyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

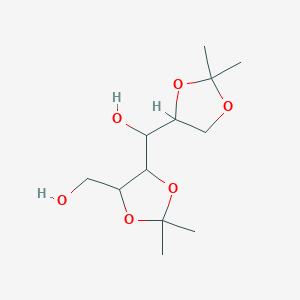

![(E)-4-[2-hydroxy-2-[3-hydroxy-4-[(4E,6E,12E,14Z)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5-methyl-6-propan-2-yloxan-4-yl]oxy-4-oxobut-2-enoic acid](/img/structure/B16519.png)

![Methyl 4-[4-benzyl-N-(2-methoxycarbonylethyl)]aminobutyrate](/img/structure/B16531.png)